5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
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Overview
Description
5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure, which includes a thiophene ring and a diazatricyclo decane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps:
Formation of the Diazatricyclo Decane Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Methylation: The methyl groups are introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the diazatricyclo decane core, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chloromethyl methyl ether.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chloromethyl methyl ether (ClCH2OCH3)
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring
Reduction: Reduced forms of the diazatricyclo decane core
Substitution: Halogenated or alkylated derivatives of the thiophene ring
Scientific Research Applications
Chemistry
In organic synthesis, 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest for drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In materials science, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced composites.
Mechanism of Action
The mechanism by which 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions, while the diazatricyclo decane core could provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one: Similar tricyclic structure but lacks the thiophene ring.
2-Thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol: Similar structure but lacks the methyl groups.
Uniqueness
5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is unique due to the combination of its tricyclic core, thiophene ring, and methyl groups
This detailed overview should provide a comprehensive understanding of 5,7-dimethyl-2-thien-2-yl-1,3-diazatricyclo[3311~3,7~]decan-6-ol, its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
633286-29-0 |
---|---|
Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39g/mol |
IUPAC Name |
5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C14H20N2OS/c1-13-6-15-8-14(2,12(13)17)9-16(7-13)11(15)10-4-3-5-18-10/h3-5,11-12,17H,6-9H2,1-2H3 |
InChI Key |
NWLFZHYCNFISPX-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=CS4)C |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=CS4)C |
Origin of Product |
United States |
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